molecular formula C12H11FN2O B2713207 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine CAS No. 2198265-94-8

5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine

Cat. No.: B2713207
CAS No.: 2198265-94-8
M. Wt: 218.231
InChI Key: NZXMAKNCPMVCMT-UHFFFAOYSA-N
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Description

5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine is a fluorinated pyrimidine derivative featuring a fluorine atom at the 5-position and a (2-methylphenyl)methoxy group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely studied for their pharmacological properties, particularly in oncology and enzyme inhibition. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity, as seen in drugs like 5-fluorouracil (5-FU) . The (2-methylphenyl)methoxy substituent introduces lipophilicity, which may influence pharmacokinetics and target interactions.

Properties

IUPAC Name

5-fluoro-2-[(2-methylphenyl)methoxy]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9-4-2-3-5-10(9)8-16-12-14-6-11(13)7-15-12/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXMAKNCPMVCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=NC=C(C=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the substituents on the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrimidine derivatives, including 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. For instance, certain derivatives exhibited significant in vitro activity against COX-2 with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The structure-activity relationship (SAR) studies suggest that the presence of electron-donating groups enhances this activity, indicating a promising avenue for developing new anti-inflammatory agents.

Anticancer Activity

Pyrimidine derivatives have also been explored for their anticancer properties. Research indicates that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancers. For example, some pyrimidine-based compounds demonstrated better selectivity and potency compared to traditional chemotherapeutics like 5-Fluorouracil . These findings suggest that modifications to the pyrimidine structure can lead to enhanced anticancer efficacy.

Antifungal Activity

The antifungal potential of pyrimidines has been documented, with certain derivatives showing activity against resistant strains of fungi such as Candida albicans. Compounds structurally related to this compound have demonstrated MIC values significantly lower than those of conventional antifungal agents like fluconazole . This highlights the potential for these compounds in treating fungal infections, especially in immunocompromised patients.

Nucleic Acid Probing

5-Fluoro pyrimidines are utilized as probes in nucleic acid research due to their ability to substitute naturally occurring bases without significantly altering the stability of nucleic acid structures. Studies employing 19F NMR spectroscopy have shown that incorporating 5-fluoro substitutions allows for detailed investigations into DNA and RNA secondary structures . This application is critical for understanding nucleic acid interactions and dynamics.

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for drug design. Its ability to modulate biological pathways through enzyme inhibition or receptor interaction positions it as a lead compound for developing new therapeutics targeting various diseases, including cancer and inflammatory conditions . Additionally, its favorable pharmacokinetic properties can be optimized through further chemical modifications.

Case Study: Anti-inflammatory Activity

In a recent study, a series of pyrimidine derivatives were synthesized and evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. Among these, several compounds exhibited significant reductions in edema comparable to indomethacin, with notable decreases in COX enzyme expression levels .

Case Study: Anticancer Efficacy

Another study focused on the anticancer potential of pyrimidine derivatives against MCF-7 breast cancer cells. The results indicated that specific modifications to the pyrimidine ring led to enhanced cytotoxicity and selectivity indices compared to standard treatments, suggesting a viable path for new cancer therapies .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Data Tables

Table 2: Metabolic Pathways of Fluoropyrimidines
Compound Metabolic Pathway Key Metabolite Effect
5-FU Phosphorylation/RNA incorporation FUMP, FUTP RNA disruption, cytotoxicity
FdUrd Conversion to FdUMP FdUMP Thymidylate synthase inhibition
5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine Hypothesized slower degradation Methoxy derivatives Altered CYP interactions

Biological Activity

5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a pyrimidine core with a fluorine atom at the 5-position and a methoxy group attached to a 2-methylphenyl moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

The mechanism of action for this compound involves:

  • Target Interaction : The fluorine atom enhances binding affinity to specific enzymes or receptors, modulating their activity.
  • Cellular Pathways : It may inhibit or activate target proteins, leading to downstream effects on cellular processes such as proliferation and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrimidines, including this compound, can inhibit cancer cell proliferation. For instance, it has demonstrated potent inhibition against L1210 mouse leukemia cells with IC50 values in the nanomolar range .
  • Antimicrobial Properties : Pyrimidine derivatives are known for their antibacterial and antifungal activities. The compound has been tested against various pathogens, showing significant efficacy .
  • Anti-inflammatory Effects : Recent studies highlight the anti-inflammatory potential of pyrimidine derivatives, with some compounds exhibiting strong inhibition of COX-2 activity, which is crucial in inflammatory responses .

Table 1: Biological Activities of this compound

Activity TypeTest System/ModelIC50 (µM)Reference
AntitumorL1210 mouse leukemia cells<10
AntibacterialE. coli16.69
AntifungalC. albicans56.74
Anti-inflammatoryCOX-2 inhibition0.0

Case Study 1: Antitumor Efficacy

In a study examining the antitumor properties of various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of L1210 cells. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis.

Case Study 2: Antimicrobial Activity

A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited moderate to good activity, particularly against S. aureus and E. coli, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine, and how do reaction conditions influence yield and purity?

A1. The synthesis of pyrimidine derivatives often involves nucleophilic substitution or coupling reactions. For example:

  • Methoxy group introduction : Use alkylation of hydroxyl precursors with methylating agents (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) .
  • Fluorination : Direct fluorination at the 5-position may require electrophilic fluorinating agents like Selectfluor® in polar aprotic solvents (e.g., acetonitrile) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is critical to achieve >95% purity. Contaminants like unreacted intermediates or regioisomers must be monitored via HPLC or LC-MS .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A2. Key techniques include:

  • NMR spectroscopy : Confirm substitution patterns via 1^1H (e.g., methoxy singlet at δ 3.8–4.0 ppm) and 19^{19}F NMR (δ -160 to -170 ppm for aromatic fluorine) .
  • X-ray crystallography : Resolve dihedral angles between the pyrimidine ring and substituents (e.g., methoxy vs. methylphenyl groups) to confirm steric and electronic effects .
  • Mass spectrometry : High-resolution ESI-MS can distinguish between isotopic peaks (e.g., 35^{35}Cl vs. 37^{37}Cl in byproducts) .

Advanced Research Questions

Q. Q3. How does the electronic configuration of this compound influence its reactivity in medicinal chemistry applications?

A3. The electron-withdrawing fluorine and electron-donating methoxy group create a polarized pyrimidine ring, enhancing nucleophilic aromatic substitution (e.g., at the 4-position). This is critical for:

  • Anticancer drug design : Fluorine improves metabolic stability, while methoxy groups enhance lipophilicity for membrane penetration. Compare IC₅₀ values against kinases (e.g., EGFR) using enzymatic assays .
  • Structure-activity relationship (SAR) : Modify substituents systematically (e.g., replace methylphenyl with chlorophenyl) and quantify binding affinity via surface plasmon resonance (SPR) .

Q. Q4. What challenges arise in crystallizing this compound, and how can they be mitigated?

A4. Challenges include:

  • Polymorphism : Multiple crystal forms may arise due to flexible methoxy-phenyl linkage. Use slow evaporation in mixed solvents (e.g., dichloromethane/pentane) to favor single-crystal growth .
  • Hydrogen bonding : The fluorine atom’s weak H-bond acceptor capacity complicates lattice stabilization. Co-crystallization with strong H-bond donors (e.g., carboxylic acids) can improve crystal quality .

Q. Q5. How can researchers resolve contradictory data in biological activity studies of this compound?

A5. Contradictions often stem from assay variability or impurities. Mitigation strategies:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., cisplatin for apoptosis studies) .
  • Impurity profiling : Quantify residual solvents (GC-MS) or metal catalysts (ICP-MS) that may interfere with bioactivity .
  • Dose-response validation : Repeat experiments with independent synthetic batches and apply statistical rigor (e.g., ANOVA with post-hoc tests) .

Methodological and Safety Considerations

Q. Q6. What safety protocols are essential when handling this compound in the lab?

A6.

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste disposal : Segregate halogenated waste (e.g., fluorine-containing byproducts) and neutralize acidic/basic residues before disposal .
  • Emergency procedures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for potential neurotoxicity .

Q. Q7. What advanced computational methods can predict the compound’s interactions with biological targets?

A7.

  • Docking simulations : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or DNA helicases. Validate with molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability .
  • QSAR modeling : Train models on fluoropyrimidine derivatives with known IC₅₀ values to predict bioactivity .

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